N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
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Overview
Description
This compound is an organic molecule that integrates complex chemical structures, making it a subject of interest for diverse scientific disciplines. It is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone ring, and a urea linkage to a phenylacetamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid from the corresponding dihydroxybenzoic acid.
Step 2: : Transformation of the carboxylic acid to its acid chloride using thionyl chloride.
Step 3: : Reaction of the acid chloride with 3-aminopyrrolidine to form the pyrrolidin-3-yl)urea intermediate.
Step 4: : Condensation of the intermediate with 3-(acetamidophenyl)isocyanate to yield the final compound.
Industrial Production Methods
Industrial methods typically involve scaling up the laboratory procedures, optimizing reaction conditions, and using cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Conversion of dihydrobenzo[b][1,4]dioxin moiety into various oxidation states.
Reduction: : Possible reduction at the pyrrolidinone ring.
Substitution: : Functional group substitutions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products
These reactions yield derivatives that can modify biological activity and physicochemical properties.
Scientific Research Applications
This compound finds its role in a myriad of scientific research avenues:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its interaction with various biological pathways.
Medicine: : Explored as a potential therapeutic agent for its bioactive properties.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is dependent on its interaction with molecular targets such as enzymes and receptors. It typically involves binding to active sites and influencing biological pathways, leading to the desired therapeutic or bioactive effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ureido)benzamide
N-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoindolin-3-ylidene)ureido)phenyl)acetamide
Unique Attributes
The uniqueness of this compound lies in its combination of a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidinone ring, providing distinctive properties that are not observed in other similar compounds.
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Properties
IUPAC Name |
N-[3-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-13(26)22-14-3-2-4-15(9-14)23-21(28)24-16-10-20(27)25(12-16)17-5-6-18-19(11-17)30-8-7-29-18/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,22,26)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVJEHBXOWWVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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